molecular formula C8H12ClNO3 B12286184 Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride

Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride

Cat. No.: B12286184
M. Wt: 205.64 g/mol
InChI Key: ACGRMCVXLQLDOJ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride is a chemical compound with the molecular formula C8H12ClNO3. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of an amino group and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride typically involves the reaction of ethyl propiolate with 3-aminooxetane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. The industrial production methods are designed to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxetane derivatives, while substitution reactions can produce a variety of substituted aminooxetane compounds.

Scientific Research Applications

Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino group allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Ethyl 3-(3-aminooxetan-3-yl)propiolate hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

ethyl 3-(3-aminooxetan-3-yl)prop-2-ynoate;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c1-2-12-7(10)3-4-8(9)5-11-6-8;/h2,5-6,9H2,1H3;1H

InChI Key

ACGRMCVXLQLDOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1(COC1)N.Cl

Origin of Product

United States

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